Home > Products > Screening Compounds P61255 > Remoxipride hydrochloride
Remoxipride hydrochloride - 73220-03-8

Remoxipride hydrochloride

Catalog Number: EVT-280046
CAS Number: 73220-03-8
Molecular Formula: C16H24BrClN2O3
Molecular Weight: 407.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An antipsychotic agent that is specific for dopamine D2 receptors. It has been shown to be effective in the treatment of schizophrenia.

FLA 797

    Compound Description: FLA 797, chemically known as (-)-(S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide, is a 2,6-disubstituted benzamide closely related to remoxipride hydrochloride. [] It exhibits antidopaminergic activity, albeit with a different potency compared to remoxipride. [] Structurally, FLA 797 incorporates a salicylamide moiety, distinguishing it from remoxipride's benzamide structure. []

    Relevance: FLA 797 serves as a direct structural analog of remoxipride hydrochloride, allowing researchers to investigate the impact of subtle structural modifications on dopamine receptor binding and biological activity. [] Both compounds share a similar side chain and halogen substituent, but the presence of the salicylamide group in FLA 797 leads to distinct conformational preferences. [] This difference influences its interaction with dopamine receptors, resulting in altered binding affinity and potentially explaining the observed differences in their antidopaminergic effects. []

Haloperidol

    Compound Description: Haloperidol is a first-generation antipsychotic drug known to interact with sigma binding sites in the brain. [] It's classified as a butyrophenone neuroleptic and is frequently used in the treatment of schizophrenia and other psychotic disorders. []

    Relevance: Unlike remoxipride hydrochloride, haloperidol demonstrates an ability to modify sigma binding sites in the brain. [] This difference highlights the distinct pharmacological profiles of these two antipsychotic agents. While both compounds exhibit antidopaminergic activity, their interactions with other neurotransmitter systems, such as the sigma system, may contribute to their varying therapeutic effects and side effect profiles. []

3,4-Methylenedioxymethamphetamine (MDMA)

    Compound Description: Also known as "Ecstasy," MDMA is a psychoactive drug with stimulant and hallucinogenic properties. [] It primarily affects serotonin, dopamine, and norepinephrine neurotransmission. []

    Relevance: While not structurally related to remoxipride hydrochloride, MDMA is relevant in the context of the neuroleptic malignant syndrome (NMS). [] This syndrome, characterized by muscle rigidity, fever, and altered mental status, can be induced by both antipsychotic medications like remoxipride and recreational drugs like MDMA. [] The shared ability to potentially induce NMS underscores the complex interplay between various pharmacological agents and the central nervous system. []

Lysergic acid diethylamide (LSD)

    Compound Description: LSD is a potent hallucinogenic drug that exerts its effects primarily through interactions with serotonin receptors. [] It is structurally distinct from remoxipride hydrochloride. []

    Relevance: Similar to MDMA, LSD's relevance stems from its association with NMS. [] The research highlights that NMS can be triggered by a diverse range of substances, including both typical antipsychotics like remoxipride and hallucinogens like LSD. [] This connection emphasizes the need for careful monitoring and consideration of a patient's medication history, including both prescription and recreational drugs, when managing and diagnosing NMS. []

Fluoxetine

    Compound Description: Fluoxetine, marketed under the brand name Prozac, is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for depression and anxiety disorders. [] It is structurally unrelated to remoxipride hydrochloride, which primarily acts as a dopamine antagonist. []

    Relevance: Fluoxetine is mentioned in the context of NMS alongside remoxipride. [] Although belonging to different drug classes with distinct mechanisms of action, the co-administration of fluoxetine and remoxipride has been linked to cases of NMS. [] This association highlights the potential for drug interactions and the need for caution when combining medications, particularly those known to influence neurotransmitter systems involved in motor control and thermoregulation. []

Overview

Remoxipride hydrochloride is a chemical compound that was primarily developed as an antipsychotic medication. It is classified as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the treatment of schizophrenia and other psychotic disorders. The compound is known for its specific interaction with dopamine receptors, particularly D2, while exhibiting lower affinity for D1 and alpha-1 adrenergic receptors. Remoxipride hydrochloride has been studied for its pharmacological properties and potential therapeutic applications in psychiatric medicine.

Source and Classification

Remoxipride hydrochloride, also known by its chemical name (S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, falls under the classification of antipsychotic agents and dopamine antagonists. It was initially synthesized in the late 20th century and has been referenced in various pharmacological studies due to its unique properties and effects on neurotransmitter systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of remoxipride hydrochloride involves several key steps that typically include the bromination of a suitable precursor followed by the introduction of the pyrrolidine moiety. Specific synthetic routes may vary, but common methods include:

  1. Bromination: The introduction of a bromine atom at the 3-position of a dimethoxybenzamide precursor.
  2. Formation of Pyrrolidine: The reaction of an appropriate ethyl derivative with a pyrrolidine compound to form the desired amine linkage.
  3. Hydrochloride Salt Formation: The final step often involves converting the free base into its hydrochloride salt form to enhance solubility and stability.

Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity .

Molecular Structure Analysis

Structure and Data

Remoxipride hydrochloride has a molecular formula of C16H26BrClN2O4, with a molecular weight of approximately 407.73 g/mol. The compound's structure features a brominated benzamide core with two methoxy groups and an ethyl-pyrrolidine side chain.

  • Molecular Structure:
    • Core: Brominated benzene ring
    • Side Chain: Ethyl-pyrrolidine
    • Functional Groups: Methoxy groups (-OCH3), amine (-NH)

The three-dimensional conformation of remoxipride can be analyzed using computational chemistry methods to predict its binding interactions with dopamine receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Remoxipride hydrochloride undergoes various chemical reactions that can be categorized into metabolic pathways and synthetic transformations:

  1. Metabolic Pathways:
    • Remoxipride is metabolized primarily through N-dealkylation and oxidation, leading to several metabolites such as FLA 853 and FLA 850. These metabolites do not exhibit significant activity on dopamine D2 receptors.
    • The elimination profile indicates that approximately 89% of remoxipride is excreted via urine, with only about 10-40% remaining unchanged .
  2. Synthetic Transformations:
    • The compound can participate in further chemical modifications to explore structure-activity relationships or to develop derivatives with altered pharmacological profiles.
Mechanism of Action

Process and Data

Remoxipride functions primarily as a weak selective antagonist at the dopamine D2 receptor. Its mechanism involves:

  • Dopamine Receptor Interaction: By binding to the D2 receptor, remoxipride inhibits dopamine-mediated signaling pathways, which are often overactive in conditions such as schizophrenia.
  • Pharmacodynamics: The compound exhibits an IC50 value of approximately 1.57 μM for the D2 receptor, indicating its potency in blocking this receptor compared to others such as D1 or alpha-1 adrenergic receptors .

This blockade results in reduced dopaminergic activity in certain brain regions, contributing to its antipsychotic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Remoxipride hydrochloride is characterized by several physical and chemical properties:

  • Appearance: White solid
  • Solubility: Soluble in water due to the presence of hydrochloride
  • Melting Point: Specific melting point data may vary but typically falls within standard ranges for similar compounds.
  • Storage Conditions: Recommended to be stored at room temperature away from light.

These properties are essential for formulation development and handling during research applications .

Applications

Scientific Uses

Remoxipride hydrochloride has been utilized primarily in research settings related to:

  • Psychiatric Research: Investigating its efficacy as an antipsychotic agent in clinical trials for schizophrenia.
  • Neuropharmacology Studies: Understanding dopamine receptor dynamics and their implications in neuropsychiatric disorders.
  • Drug Development: Exploring modifications to improve selectivity or reduce side effects associated with traditional antipsychotics.

While it has not gained widespread clinical use due to safety concerns, remoxipride remains a subject of interest for understanding dopaminergic mechanisms .

Chemical and Structural Characteristics of Remoxipride Hydrochloride

Molecular Structure and Stereochemical Configuration

Remoxipride hydrochloride is a substituted benzamide derivative with the systematic name (S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide hydrochloride monohydrate. Its molecular formula is C₁₆H₂₆BrClN₂O₄ (monohydrate form), yielding an average molecular weight of 425.75 g/mol and a monoisotopic mass of 424.076448 Da [1] [8]. The compound features a chiral center at the C2 position of the pyrrolidine ring, conferring strict S-configuration (levorotatory) essential for pharmacological activity. This stereospecificity arises from the optimal spatial orientation required for dopamine D₂ receptor binding, as the R-enantiomer exhibits significantly reduced affinity [1] [10]. Key structural elements include:

  • A 3-bromo-2,6-dimethoxybenzamide pharmacophore
  • An N-ethylpyrrolidinylmethyl side chain
  • A hydrochloride salt enhancing solubility
  • A water molecule in the crystalline monohydrate form [1] [2]

Table 1: Key Molecular Identifiers of Remoxipride Hydrochloride

PropertyValue
CAS Number (Anhydrous)73220-03-8
CAS Number (Monohydrate)117591-79-4
IUPAC Name(S)-3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide hydrate hydrochloride
SMILESO.Cl.CCN1CCC[C@H]1CNC(=O)C1=C(OC)C=CC(Br)=C1OC
InChI KeySPFVHFBNXPARTR-IDMXKUIJSA-N
ChEMBL IDCHEMBL3989556

Synthesis Pathways and Key Intermediate Compounds

The synthesis of remoxipride hydrochloride involves stereoselective steps to ensure the required S-configuration. The primary route begins with L-proline derivatives, leveraging the inherent chirality of this amino acid precursor. A critical intermediate is (S)-1-ethyl-2-(aminomethyl)pyrrolidine (FLA 797), synthesized via:

  • N-alkylation of L-proline to introduce the ethyl group
  • Reductive amination to convert the carboxylic acid to an aminomethyl substituent [2] [10]

This chiral amine intermediate undergoes amide coupling with 3-bromo-2,6-dimethoxybenzoic acid using activating agents like thionyl chloride or carbodiimides. The final step involves hydrochloride salt formation and crystallization as the monohydrate. Metabolites identified in pharmacokinetic studies (e.g., FLA 850, FLA 853, NCL 118) arise from:

  • N-Dealkylation (ethyl group removal)
  • Oxidation of the pyrrolidine ring
  • Hydroxylation of the aromatic ringNotably, these metabolites lack significant dopamine D₂ receptor affinity, confirming remoxipride as the sole active species [4] [10].

Solid-State Conformational Analysis and Hydrogen-Bonding Interactions

X-ray crystallography reveals that remoxipride hydrochloride monohydrate adopts a specific extended conformation in the solid state, distinct from folded conformers observed in related antipsychotics. Key features include:

  • Perpendicular orientation of the benzamide carbonyl group relative to the aromatic ring (dihedral angle ≈ 90°)
  • Intramolecular hydrogen bonding between the amide N-H and the adjacent methoxy oxygen (O2), forming a pseudo-six-membered ring (C8-O2⋯H-N) [2]

The crystal lattice is stabilized by an intricate hydrogen-bonding network:

  • Protonated pyrrolidine nitrogen (N2⁺–H) donates to chloride ion (Cl⁻)
  • Chloride accepts additional bonds from water hydrogens (H₂O→Cl⁻)
  • Water oxygen acts as acceptor for amide N-H (N-H⋯O-H₂)
  • Carbony oxygen (O1) accepts from water (H₂O→O1)

Table 2: Solid-State Conformational Parameters

ParameterValueSignificance
C=O⋯Ring dihedral≈90°Prevents intramolecular H-bond to methoxy
Amide N-H⋯O2 distance2.20 ÅWeak intramolecular interaction
N2⁺⋯Cl⁻ distance3.02 ÅStrong ionic H-bond
O1⋯H₂O distance2.85 ÅIntermolecular stabilization

This extended conformation and hydration state directly influence solubility and dissolution properties critical for bioavailability [2] [8].

Comparative Structural Analysis with Related Substituted Benzamides

Remoxipride belongs to the substituted benzamide class of antipsychotics, sharing core structural motifs with compounds like sulpiride, raclopride, and FLA 797. Key comparative insights:

Conformational Flexibility

  • Remoxipride: Prefers an extended side-chain conformation due to steric hindrance from dimethoxy groups. The perpendicular carbonyl orientation prevents planar amide-methoxy interactions [2].
  • FLA 797 (salicylamide analog): Adopts a folded conformation with coplanar salicylamide moiety stabilized by an intramolecular hydrogen bond between phenolic OH and carbonyl oxygen. This enables π-π stacking at receptors but reduces selectivity [2].
  • Raclopride: Features a similar pyrrolidine side chain but with a o-methoxybenzamide pharmacophore. Its solid-state conformation shows intermolecular H-bonding via pyridine nitrogen, enhancing crystal stability [2].

Receptor Binding Implications

  • D₂ Selectivity: Remoxipride’s ~300 nM Ki at D₂ receptors contrasts with weaker D₃ (~1600 nM) and D₄ (~2800 nM) binding. This selectivity stems from its optimized steric bulk and inability to form planar H-bonded rings, unlike FLA 797 [8] [9] [10].
  • Side Chain Influence: The (S)-pyrrolidinylmethyl group enables optimal dopamine receptor pharmacophore mapping:
  • Protonated nitrogen mimics dopamine’s ammonium ion
  • Aromatic ring aligns with tyrosine ring-binding domain
  • 2.6-Dimethoxy groups prevent undesired 5-HT₂A interactions [3] [6]

Table 3: Structural and Pharmacological Comparison of Key Benzamides

CompoundPharmacophoreSide ChainD₂ Ki (nM)Conformation
Remoxipride3-Br-2,6-(OCH₃)₂-benzamide(S)-1-Ethylpyrrolidin-2-ylmethyl300Extended
FLA 7973-Br-6-OH-2-OCH₃-benzamide(S)-1-Ethylpyrrolidin-2-ylmethyl150*Folded, planar
Raclopride3,5-DiCl-2-OH-6-OCH₃-benzamide(S)-Pyrrolidinylmethyl1.8Extended
Sulpiride5-SO₂NH₂-2-OCH₃-benzamide(S)-1-Ethylpyrrolidin-2-ylmethyl15Folded

*FLA 797’s higher affinity but reduced selectivity underscores the trade-off between conformation and receptor subtype discrimination [2] [3].

Electronic and Physicochemical Properties

  • Lipophilicity: Remoxipride’s logP (2.34–2.94) balances blood-brain barrier penetration and solubility. Its distribution coefficient (logD₇.₄ ≈ 1.5) is higher than sulpiride’s but lower than typical antipsychotics like haloperidol [1] [10].
  • Acid/Base Behavior: The pyrrolidine nitrogen (pKa ≈ 8.4) protonates at physiological pH, enhancing solubility and receptor ionic interactions. The amide group (pKa ≈ 13.06) remains neutral [1].

This structural profile explains remoxipride’s clinical efficacy as an antipsychotic with reduced extrapyramidal effects compared to earlier agents like haloperidol [5] [6].

Properties

CAS Number

73220-03-8

Product Name

Remoxipride hydrochloride

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride

Molecular Formula

C16H24BrClN2O3

Molecular Weight

407.7 g/mol

InChI

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1

InChI Key

WCPXLMIPGMFZMY-MERQFXBCSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl

Synonyms

(S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide
Anhydrous, Remoxipride Hydrochloride
FLA-731
FLA731
Hydrochloride Anhydrous, Remoxipride
Hydrochloride, Remoxipride
Monohydrochloride Monohydrate, Remoxipride
Monohydrochloride, Remoxipride
Remoxipride
Remoxipride Hydrochloride
Remoxipride Hydrochloride Anhydrous
Remoxipride Monohydrochloride
Remoxipride Monohydrochloride Monohydrate
Remoxipride Monohydrochloride, (R)-Isomer
Remoxipride, (R)-Isome

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.